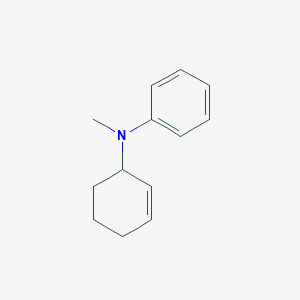

N-cyclohex-2-en-1-yl-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-N-methylaniline |

InChI |

InChI=1S/C13H17N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-6,8-10,13H,3,7,11H2,1H3 |

InChI Key |

WNQXNGXMOZMNCC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Cyclohex 2 En 1 Yl N Methylaniline

Direct N-Alkylation Approaches Utilizing N-methylaniline Precursors

Direct N-alkylation strategies involve the formation of the crucial bond between the nitrogen atom of N-methylaniline and the allylic position of a cyclohexene (B86901) derivative. These methods are among the most straightforward for accessing the target compound.

Alkylation with Cyclohexene Derivatives

The direct alkylation of N-methylaniline with an activated cyclohexene derivative, such as 3-halocyclohexene (e.g., 3-bromocyclohexene), represents a classical and viable synthetic route. This reaction is a nucleophilic substitution where the secondary amine acts as the nucleophile, displacing the leaving group on the cyclohexene ring.

Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen halide byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions, such as elimination or over-alkylation.

Table 1: Reaction Parameters for N-Alkylation of N-methylaniline with 3-Bromocyclohexene

| Parameter | Typical Conditions | Purpose |

| Solvent | Acetonitrile, DMF, DMSO | To dissolve reactants and facilitate the reaction |

| Base | K₂CO₃, NaHCO₃, Triethylamine | To neutralize the HBr byproduct |

| Temperature | 25-80 °C | To provide sufficient energy for the reaction |

While this method is conceptually simple, challenges can include the potential for competing elimination reactions, leading to the formation of cyclohexadiene, and the possibility of dialkylation if a primary amine were used. For a secondary amine like N-methylaniline, the primary product is the desired tertiary amine. The use of ionic liquids as solvents has also been explored for the N-alkylation of anilines, sometimes leading to improved yields and selectivity.

Transition Metal-Catalyzed Amination Reactions

Transition metal catalysis offers a powerful and versatile alternative for the formation of the C-N bond in N-cyclohex-2-en-1-yl-N-methylaniline. Palladium-catalyzed allylic amination, often referred to as the Buchwald-Hartwig amination, is a prominent example. In this approach, a palladium catalyst facilitates the coupling of an amine with an allylic substrate, such as an allylic acetate, carbonate, or halide.

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the allylic substrate, forming a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the amine, followed by reductive elimination, yields the desired allylic amine and regenerates the palladium(0) catalyst.

Table 2: Components of a Typical Palladium-Catalyzed Allylic Amination

| Component | Example | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, BINAP, dppf | Stabilizes the palladium center and influences reactivity and selectivity |

| Base | Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile |

| Allylic Substrate | 3-Acetoxycyclohexene, Cyclohexene oxide | The electrophilic partner in the coupling reaction |

This methodology is often characterized by its mild reaction conditions and high functional group tolerance, making it a highly attractive and widely applicable synthetic tool.

Functional Group Interconversion Pathways to the Cyclohexenyl Moiety

An alternative synthetic strategy involves starting with a molecule that already contains the N-methylaniline fragment and then constructing or modifying a cyclohexyl or cyclohexenone ring to yield the final product.

Transformations of Substituted Cyclohexyl Anilines

This approach begins with the synthesis of N-cyclohexyl-N-methylaniline, which can be prepared through the reductive amination of cyclohexanone (B45756) with N-methylaniline. researchgate.netresearchgate.netmdpi.com The resulting saturated cyclohexane (B81311) ring is then subjected to a functional group transformation to introduce the double bond at the desired position.

One plausible method for this transformation is through a bromination-dehydrobromination sequence. The N-cyclohexyl-N-methylaniline is first treated with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom onto the cyclohexane ring, followed by elimination of hydrogen bromide using a base to form the cyclohexenyl double bond.

Another approach is the direct dehydrogenation of the cyclohexyl ring using a suitable catalyst, although this can sometimes require harsh conditions and may lead to a mixture of products.

Modification of Cyclohexenone-Derived Intermediates

Syntheses commencing from cyclohexenone offer another versatile route. One common strategy involves the conjugate addition of N-methylaniline to 2-cyclohexen-1-one. This Michael addition reaction forms a 3-(N-methylanilino)cyclohexanone intermediate. The carbonyl group in this intermediate must then be removed or transformed.

A more direct approach is the formation of an enamine or iminium ion intermediate from the reaction of cyclohexenone with N-methylaniline. This can then be followed by a selective reduction of the carbonyl group or a related transformation to yield the target allylic amine. For instance, visible-light-induced, iridium-catalyzed reactions of N-methylaniline derivatives with cyclic α,β-unsaturated carbonyl compounds have been reported, which can lead to the formation of related structures. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods. For the synthesis of allylic amines like this compound, green chemistry principles can be applied in several ways.

One area of focus is the use of greener solvents. Water is an ideal solvent from an environmental perspective, and some transition metal-catalyzed allylic aminations have been successfully performed in aqueous media. unica.it Similarly, the use of alcohols, such as ethanol, as solvents is also considered a greener alternative to traditional volatile organic compounds.

Another green approach is the use of more sustainable and less toxic reagents. For example, the direct use of allylic alcohols instead of allylic halides in transition metal-catalyzed aminations is advantageous as it produces water as the only byproduct. Catalytic systems that are more abundant and less toxic than some precious metals are also being explored.

Sustainable Reaction Conditions and Solvent Considerations

The development of environmentally benign and economically viable chemical processes is a primary goal in modern organic synthesis. researchgate.net For the synthesis of allylic amines like this compound, this involves the careful selection of solvents and reaction conditions to minimize waste and environmental impact.

Green Solvents: Traditional syntheses of allylic amines often employ volatile and toxic organic solvents such as N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), dioxane, and tetrahydrofuran (B95107) (THF). nih.gov Research has shifted towards identifying safer, more sustainable alternatives. Green solvents are typically derived from renewable resources, are biodegradable, and have a lower environmental, health, and safety impact. nsf.gov

For C-N cross-coupling reactions, which are fundamental to the synthesis of the target molecule, several green solvents have been investigated. Studies have identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as preferable alternatives to traditional ether solvents. nsf.gov Ethanol is another excellent green solvent choice, utilized in molybdenum-catalyzed allylic amination to produce α,α-disubstituted allylic amines with high yields and regioselectivity. organic-chemistry.orgresearchgate.net Furthermore, water is an ideal green solvent, and nanomicelle-enabled, nickel-catalyzed allylic amination reactions have been successfully performed 'in-water' under mild conditions, eliminating the need for additives or bases. rsc.org

The selection of a solvent is critical as it can significantly influence catalyst activity and reaction outcomes. whiterose.ac.uk For instance, mixtures of N-hydroxyethylpyrrolidone (HEP), a biogenic solvent, with water and a base have proven effective for palladium-catalyzed cross-coupling reactions, even allowing for catalyst recycling. nih.govdigitellinc.com

Interactive Table: Comparison of Solvents for C-N Cross-Coupling Reactions

| Solvent | Type | Key Advantages | Reference |

|---|---|---|---|

| Ethanol | Green/Bio-based | Sustainable, allows for catalyst recycling, high yields. | organic-chemistry.orgresearchgate.net |

| Water | Green | Environmentally benign, enables micellar catalysis, mild conditions. | rsc.org |

| 2-MeTHF | Green Alternative | Safer than THF, biodegradable, good performance. | nsf.gov |

| N-Hydroxyethylpyrrolidone (HEP) | Biogenic | Effective in mixtures, allows catalyst recycling. | nih.gov |

| Toluene | Traditional | --- | researchgate.net |

| Dioxane | Traditional | --- | nih.gov |

Sustainable Conditions: Beyond solvent choice, sustainable methodologies focus on catalyst recyclability, operational simplicity, and energy efficiency. Molybdenum-based catalyst systems, for example, can be recovered through simple centrifugation and reused multiple times without a significant loss of activity. organic-chemistry.orgresearchgate.net This not only reduces costs but also minimizes metal waste. Similarly, palladium-catalyzed reactions in green solvent blends have demonstrated the potential for catalyst recycling, leading to a low process mass intensity (PMI). nih.gov The ideal process is operationally simple and can be scaled up for industrial applications. organic-chemistry.org

Photocatalytic and Electrocatalytic Methodologies for C-N Bond Formation

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, offering mild and efficient pathways for bond formation. rsc.org These methods provide sustainable alternatives to traditional thermal reactions for constructing the C-N bond in molecules like this compound.

Photocatalytic Methodologies: Photocatalysis utilizes visible light to excite a photocatalyst, which then mediates the chemical transformation. beilstein-journals.org This approach has been successfully applied to the synthesis of N-aryl amines. A specific method for synthesizing N-(cyclohex-2-en-1-yl)-N-methylaniline involves a photocatalytic dehydrogenation process. kaist.ac.kr

In a broader context, photocatalytic C-N bond formation can proceed through various mechanisms. Ruthenium (Ru) and Iridium (Ir) polypyridyl complexes are common photocatalysts that, upon excitation by visible light, can generate reactive radical intermediates from amines. nih.govlboro.ac.uk For instance, a nitrogen radical cation can be generated from an amine via oxidation by the photoexcited catalyst; this radical can then undergo addition to an olefin to form the C-N bond. nih.gov Heterogeneous photocatalysts like titanium dioxide (TiO₂) also show promise for C-N coupling reactions, using alcohols as mild and green alkylating agents for amines. frontiersin.orgnih.gov These reactions are attractive because they often proceed at ambient temperature and under aerobic conditions. nih.gov

Research Findings on Photocatalytic Allylic Amination:

| Photocatalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Ru(bpz)₃(PF₆)₂ | o-stryryl anilines | Visible light, aerobic conditions, cascade reaction. | nih.gov |

| Not specified | Amines + Alkenes | Dehydrogenative C-N coupling. | kaist.ac.kr |

| Pt/TiO₂ | Amines + Alcohols | Heterogeneous catalysis, uses green alkylating agents. | frontiersin.orgnih.gov |

Electrocatalytic Methodologies: Electrochemistry offers another sustainable route for synthesizing allylic amines by using electrical current to drive redox reactions. This method avoids the need for chemical oxidants and can often be performed under mild conditions. researchgate.net

A notable electrochemical process for preparing aliphatic allylic amines involves the coupling of secondary amines with unactivated alkenes. researchgate.net This oxidative transformation can be mediated by a catalyst, such as a cobalt-salen complex, which facilitates the functionalization of allylic C-H bonds. nih.gov The reaction proceeds through the electrochemical generation of a reactive intermediate, which then reacts with the amine nucleophile to form the desired allylic amine product. researchgate.net This strategy is compatible with complex molecules and can be scaled up, demonstrating its synthetic utility. nih.gov The direct coupling of abundant starting materials like alkenes and secondary amines represents a highly efficient approach to C-N bond formation. researchgate.net

Reactivity and Reaction Pathways of N Cyclohex 2 En 1 Yl N Methylaniline

C-N Bond Reactivity in N-cyclohex-2-en-1-yl-N-methylaniline

The carbon-nitrogen (C-N) bond and the nitrogen atom itself are central to the molecule's chemical identity, governing its properties as a base and a nucleophile, and its susceptibility to oxidative transformations.

The nitrogen atom in this compound possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. Its basicity is influenced by several factors. masterorganicchemistry.comyoutube.com Generally, alkylamines are more basic than ammonia (B1221849) due to the electron-donating inductive effect of alkyl groups, which increases electron density on the nitrogen. libretexts.org However, in this compound, the nitrogen is directly attached to an aromatic ring. This connection allows the nitrogen's lone pair to be delocalized into the benzene (B151609) ring's π-system through resonance, which significantly reduces its availability for protonation. chemistrysteps.comlibretexts.org Consequently, aniline (B41778) is substantially less basic than aliphatic amines like methylamine. libretexts.org

As a nucleophile, the nitrogen atom can participate in reactions with electrophiles. The nucleophilicity of amines generally correlates with their basicity. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric effects than basicity. masterorganicchemistry.com The bulky cyclohexenyl group would likely make this compound a less potent nucleophile than a smaller tertiary aniline like N,N-dimethylaniline.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Related Amines

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Ammonia (NH₃) | 9.25 | libretexts.org |

| Methylamine (CH₃NH₂) | 10.6 | libretexts.org |

| Aniline (C₆H₅NH₂) | 4.6 | libretexts.org |

| N-Methylaniline | 4.85 | |

| Pyridine | 5.2 | masterorganicchemistry.com |

The nitrogen center and the adjacent C-N bonds are susceptible to oxidation. The chemical or electrochemical oxidation of N-methylaniline has been shown to produce various products, including dimeric compounds like N,N'-dimethyl-N,N'-diphenylhydrazine through a coupling mechanism. researchgate.netnih.govresearchgate.net Such pathways often proceed via an initial electron transfer from the nitrogen atom. researchgate.net

Another significant oxidative pathway is the cleavage of C-N bonds. The oxidative cleavage of N-alkylamines is a known transformation that can be challenging due to competing reactions like N-oxidation or carbonylation at the α-carbon. researchgate.net For this compound, this could potentially lead to the cleavage of either the N-methyl or the N-cyclohexenyl bond. Furthermore, transition-metal-catalyzed oxidative cyclization reactions have been reported for anilines, which can involve C-N bond cleavage, leading to the formation of N-heterocycles. nih.gov In some cases, oxidative N-dealkylation of tertiary amines can occur. organic-chemistry.org

Cyclohexene (B86901) Ring Reactivity in this compound

The olefinic moiety within the cyclohexene ring is an electron-rich site, making it prone to reactions with electrophiles, as well as cycloaddition and rearrangement reactions.

The carbon-carbon double bond of the cyclohexene ring is expected to undergo typical electrophilic addition reactions characteristic of alkenes. These reactions involve the initial attack of an electrophile on the π-bond, forming a carbocation intermediate, which is then attacked by a nucleophile. Examples of such reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalogenated cyclohexane (B81311) derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a halogenated N-methyl-N-(cyclohexyl)aniline. The regioselectivity of this addition would follow Markovnikov's rule, although the influence of the bulky N-methylanilino substituent could affect the outcome.

Hydration: Acid-catalyzed addition of water would produce the corresponding alcohol, N-(2-hydroxycyclohexyl)-N-methylaniline.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. This epoxide could then serve as an intermediate for further transformations, such as intramolecular cyclization. mdpi.com

The structure of this compound, being an N-allylic aniline derivative, is predisposed to certain pericyclic reactions.

One of the most pertinent potential reactions is the aza-Claisen rearrangement , a type of mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.orglibretexts.org This reaction is analogous to the Claisen rearrangement of allyl aryl ethers. organic-chemistry.org For N-allylanilines, this rearrangement is often catalyzed by acids (like p-toluenesulfonic acid) and involves the migration of the allylic group from the nitrogen atom to the ortho position of the aromatic ring, followed by rearomatization. researchgate.net This would transform this compound into 2-(cyclohex-2-en-1-yl)-N-methylaniline. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. organic-chemistry.org

Table 2: Aza-Claisen Rearrangement of a Model N-Allylaniline

| Substrate | Catalyst | Product | Yield | Reference |

|---|

The olefinic bond could also participate in cycloaddition reactions . For instance, 1,3-dipolar cycloaddition reactions are known for N-allyl derivatives, which can react with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. mdpi.com Diels-Alder reactions, where the alkene acts as a dienophile, are also a theoretical possibility, although the electron-donating nature of the adjacent amino group may make it less reactive toward typical electron-rich dienes.

Aromatic Ring Reactivity of the Aniline Moiety

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the nitrogen atom's lone pair. chemistrysteps.comlibretexts.org The N-methyl-N-cyclohexenylamino group is a powerful activating, ortho-, para-directing substituent. This high reactivity, however, can also be a synthetic challenge.

Halogenation: Reaction with bromine, for example, often proceeds rapidly without a catalyst and can be difficult to stop at monosubstitution, frequently leading to polybrominated products, such as the 2,4,6-tribromo derivative. openstax.org

Nitration: Direct nitration of anilines with strong acids like nitric acid can lead to oxidation and the formation of tarry byproducts. libretexts.org Furthermore, under the acidic conditions, the amino group is protonated to form an anilinium ion (-NHR₂⁺), which is a meta-directing and deactivating group. chemistrysteps.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. openstax.org The basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. chemistrysteps.com

To overcome these issues of over-reactivity and catalyst poisoning, the reactivity of the aniline ring can be moderated by converting the amino group into an amide (e.g., an acetanilide) by reacting it with an agent like acetic anhydride. openstax.org The resulting amido group is still an ortho-, para-director but is less activating and less basic than the amino group, allowing for more controlled electrophilic substitution. The amino group can be regenerated later by hydrolysis of the amide. openstax.org

Electrophilic Aromatic Substitution Patterns

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This electron donation increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.orgbyjus.com Consequently, the amino group is a powerful activating group in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com

The resonance structures indicate that the increased electron density is most pronounced at the ortho and para positions relative to the amino substituent. As a result, the N-cyclohex-2-en-1-yl-N-methylamino group acts as an ortho-, para-director, guiding incoming electrophiles to these positions. cdnsciencepub.comcdnsciencepub.com

However, the steric hindrance imposed by the bulky N-cyclohexenyl and N-methyl groups can influence the regioselectivity of these substitutions. The space-occupying nature of these groups can partially block access to the ortho positions, often leading to a higher proportion of the para-substituted product. cdnsciencepub.com

It is important to note that the high reactivity of the aniline ring can lead to challenges such as polysubstitution, where multiple electrophiles add to the ring. libretexts.org To achieve monosubstitution, particularly at the para position, the activating effect of the amino group can be moderated by converting it into an amide, which can later be hydrolyzed to regenerate the amino group. libretexts.orglibretexts.org

Furthermore, strong acidic conditions, often employed in nitration and sulfonation, can protonate the basic nitrogen atom to form an anilinium ion. The resulting -N+H(CH3)(C6H9) group is strongly deactivating and meta-directing. byjus.com Additionally, Friedel-Crafts reactions are generally not feasible with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring towards electrophilic attack. libretexts.org

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) | Remarks |

|---|---|---|---|---|

| Bromination | Br2 in CCl4 | 4-bromo-N-cyclohex-2-en-1-yl-N-methylaniline | 2-bromo-N-cyclohex-2-en-1-yl-N-methylaniline | High reactivity may lead to polysubstitution (e.g., 2,4-dibromo product). byjus.com |

| Nitration | HNO3, H2SO4 | 4-nitro-N-cyclohex-2-en-1-yl-N-methylaniline | 2-nitro-N-cyclohex-2-en-1-yl-N-methylaniline and some meta product | Strongly acidic conditions can lead to the formation of a meta-directing anilinium ion. byjus.com Oxidation and tar formation are also possible side reactions. libretexts.org |

| Sulfonation | Fuming H2SO4 | 4-(N-cyclohex-2-en-1-yl-N-methylamino)benzenesulfonic acid | 2-(N-cyclohex-2-en-1-yl-N-methylamino)benzenesulfonic acid | The initial product is the anilinium hydrogensulfate salt. byjus.com |

Aryl Coupling Reactions

The nitrogen atom in this compound makes it a suitable nucleophile for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org In this reaction, this compound can serve as the amine coupling partner, reacting with an aryl halide or triflate to produce a more complex triarylamine derivative. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgyoutube.com The choice of ligand is crucial for the reaction's success and can influence the reaction conditions and substrate scope. youtube.com

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by the base. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.org

| Aryl Halide | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|

| 4-Bromotoluene | Pd2(dba)3 / XPhos | NaOt-Bu | N-cyclohex-2-en-1-yl-N-methyl-N-(4-methylphenyl)amine |

| 1-Chloro-4-nitrobenzene | Pd(OAc)2 / RuPhos | K3PO4 | N-cyclohex-2-en-1-yl-N-methyl-N-(4-nitrophenyl)amine |

| 2-Iodopyridine | Pd(PPh3)4 | Cs2CO3 | N-cyclohex-2-en-1-yl-N-methyl-N-(pyridin-2-yl)amine |

Other Coupling Reactions

While the primary role of this compound in aryl coupling is as a nucleophile, its aromatic ring can also be functionalized through other coupling reactions prior to or after the introduction of the amino group.

Suzuki-Miyaura Coupling: If the aniline ring of the molecule were to bear a halide or triflate substituent (e.g., 4-bromo-N-cyclohex-2-en-1-yl-N-methylaniline), it could undergo a Suzuki-Miyaura coupling with an organoboron reagent to form a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It is a versatile method for synthesizing biaryls, styrenes, and polyolefins. wikipedia.orgnih.gov

Heck-Mizoroki Reaction: Similarly, a halogenated derivative of this compound could participate in a Heck reaction, coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. wikipedia.org

These coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Mechanistic Studies of N Cyclohex 2 En 1 Yl N Methylaniline Reactions

Elucidation of Reaction Mechanisms in Synthetic Routes

The synthesis of N-cyclohex-2-en-1-yl-N-methylaniline can be achieved through various catalytic processes. Understanding the mechanisms of these synthetic routes is crucial for controlling reaction outcomes and improving efficiency.

While direct transition state analysis for the synthesis of this compound is not extensively documented, analogies can be drawn from similar iridium-catalyzed reactions involving allylic substitutions. In such processes, the catalyst's geometry and the electronic properties of the ligands play a pivotal role in defining the structure and energy of the transition state. For the formation of this compound via an allylic amination, a proposed transition state would involve the coordination of the iridium catalyst to the cyclohexenyl substrate, followed by the nucleophilic attack of N-methylaniline. The stereochemical outcome of the reaction is determined at this stage, with the approach of the nucleophile being influenced by the steric and electronic environment created by the catalyst's ligands.

In a related visible-light-induced, iridium-catalyzed reaction, the formation of an aminomethyl radical is a key step. beilstein-journals.org While this reaction does not directly produce this compound, it highlights the ability of iridium complexes to facilitate single-electron transfer processes, which could be relevant in alternative synthetic routes.

| Catalyst System | Substrate | Reagent | Proposed Transition State Feature |

| [Ir(ppy)2(dtbbpy)]BF4 | Cyclic α,β-unsaturated carbonyls | N-methyl-N-((trimethylsilyl)methyl)aniline | Photoredox cascade leading to radical formation |

This table is illustrative and based on analogous iridium-catalyzed reactions.

The identification and characterization of reaction intermediates are paramount for a complete mechanistic understanding. In the synthesis of this compound, several potential intermediates can be postulated. For instance, in a transition-metal-catalyzed allylic amination, an η³-allyl-metal complex is a likely intermediate. Spectroscopic techniques such as NMR and IR, coupled with computational studies, can be employed to characterize these transient species.

In a photochemical approach analogous to the one described for N-methyl-N-((trimethylsilyl)methyl)aniline, the reaction would likely proceed through radical intermediates. beilstein-journals.org The initial step would involve the generation of a nitrogen-centered radical from N-methylaniline, which could then add to a cyclohexene (B86901) derivative. Alternatively, a cyclohexenyl radical could be generated and subsequently trapped by N-methylaniline. The characterization of such radical intermediates can be achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy.

| Reaction Type | Proposed Intermediate | Characterization Method |

| Catalytic Allylic Amination | η³-allyl-metal complex | NMR, IR, Computational Studies |

| Photochemical Radical Addition | Nitrogen-centered or Carbon-centered radical | EPR Spectroscopy |

This table outlines potential intermediates and characterization methods based on established reaction mechanisms.

Mechanistic Investigations of Intramolecular Cyclization Reactions

This compound possesses the structural motifs necessary for intramolecular cyclization, which can lead to the formation of novel heterocyclic structures. The mechanisms of these cyclization reactions can proceed through either radical or ionic pathways.

Radical cyclization of this compound can be initiated by the formation of a radical at a suitable position on the molecule. For instance, abstraction of a hydrogen atom from the methyl group or the cyclohexenyl ring could initiate a cyclization cascade. The regioselectivity of the cyclization would be governed by the stability of the resulting cyclic radical intermediate, following Baldwin's rules. These types of reactions are often promoted by radical initiators such as AIBN or by photolysis in the presence of a photosensitizer.

Drawing parallels from visible-light-induced reactions, an intramolecular cyclization could be envisioned where an initially formed α-carbonyl radical attacks an adjacent phenyl group. beilstein-journals.org In the case of this compound, a radical generated on the cyclohexenyl ring could potentially attack the aniline's phenyl ring.

Ionic cyclization of this compound would typically be promoted by the presence of a Lewis or Brønsted acid. Protonation of the double bond in the cyclohexenyl ring would generate a carbocation, which could then be attacked by the electron-rich aniline (B41778) ring in an intramolecular Friedel-Crafts-type reaction. The regioselectivity of this cyclization would be dictated by the relative stability of the possible spirocyclic or fused carbocation intermediates. The nature of the acid catalyst and the reaction solvent can significantly influence the outcome of such ionic cyclizations.

Kinetic Studies of this compound Transformations

The rate of a reaction involving this compound could be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy. By measuring the change in concentration of the reactant and products over time, the rate law for the reaction can be determined. This would involve systematically varying the concentrations of the reactants and catalysts to determine the order of the reaction with respect to each component.

For example, in a catalytic synthesis of this compound, a kinetic study would aim to establish the relationship between the reaction rate and the concentrations of the cyclohexenyl substrate, N-methylaniline, and the catalyst. Such data would be invaluable for understanding the catalytic cycle and identifying the rate-determining step.

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohex 2 En 1 Yl N Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H and ¹³C NMR spectra of N-cyclohex-2-en-1-yl-N-methylaniline are predicted to exhibit characteristic signals corresponding to the aromatic, olefinic, aliphatic, and N-methyl protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct regions. The aromatic protons of the aniline (B41778) ring would typically appear in the downfield region, approximately between δ 6.5 and 7.5 ppm. The chemical shifts and splitting patterns of these protons would be influenced by the electron-donating nature of the amino group. The two olefinic protons of the cyclohexene (B86901) ring are expected to resonate in the range of δ 5.5-6.0 ppm, likely as complex multiplets due to coupling with each other and adjacent allylic protons. The allylic proton at the point of attachment to the nitrogen (C1-H) would be shifted downfield due to the deshielding effect of the nitrogen atom, likely appearing around δ 4.0-4.5 ppm. The N-methyl protons would present as a sharp singlet, typically in the range of δ 2.8-3.3 ppm. The remaining aliphatic protons on the cyclohexene ring would appear as a series of complex multiplets in the upfield region, between δ 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data. The aromatic carbons of the aniline ring would show signals in the δ 110-150 ppm range. The carbon attached to the nitrogen (ipso-carbon) would be found at the lower field end of this range. The olefinic carbons of the cyclohexene ring are expected around δ 125-135 ppm. The carbon atom attached to the nitrogen (C1 of the cyclohexene ring) would be significantly deshielded, with a predicted chemical shift in the range of δ 50-60 ppm. The N-methyl carbon would give a signal around δ 30-40 ppm. The remaining aliphatic carbons of the cyclohexene ring would resonate in the upfield region of the spectrum, typically between δ 20 and 35 ppm.

Coupling Analysis: Spin-spin coupling in the ¹H NMR spectrum provides valuable information about the connectivity of protons. For instance, the vicinal coupling constants between the olefinic protons and their adjacent allylic protons would be crucial for confirming their relative positions. The magnitude of these coupling constants can also provide insights into the conformation of the cyclohexene ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aromatic-H (ortho) | ~7.2-7.4 | ~129 | d |

| Aromatic-H (meta) | ~6.7-6.9 | ~117 | t |

| Aromatic-H (para) | ~6.6-6.8 | ~113 | t |

| Olefinic-H (C2/C3) | ~5.7-6.0 | ~128-132 | m |

| Allylic-H (C1) | ~4.1-4.5 | ~55 | m |

| N-CH₃ | ~2.9-3.2 | ~35 | s |

| Aliphatic-H (C4, C5, C6) | ~1.6-2.4 | ~20-30 | m |

| Aromatic-C (ipso) | - | ~148 | s |

| Aromatic-C (ortho) | - | ~129 | d |

| Aromatic-C (meta) | - | ~117 | d |

| Aromatic-C (para) | - | ~113 | d |

| Olefinic-C (C2/C3) | - | ~128-132 | d |

| Allylic-C (C1) | - | ~55 | d |

| N-CH₃ | - | ~35 | q |

| Aliphatic-C (C4, C5, C6) | - | ~20-30 | t |

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and for determining the detailed structure of a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be observed between geminal and vicinal protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the cyclohexene ring, starting from the well-defined olefinic signals and moving through the aliphatic chain. youtube.comsdsu.edu It would also confirm the coupling between the aromatic protons. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals (or vice versa). magritek.com For instance, the proton signal of the N-methyl group would show a correlation to the N-methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This technique would be valuable for determining the stereochemistry and preferred conformation of the cyclohexene ring and the orientation of the N-methylaniline group relative to the ring.

¹⁵N NMR Applications in Aniline Derivatives

Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, can provide valuable electronic information about the nitrogen atom. The chemical shift of the nitrogen in this compound would be sensitive to the electronic effects of its substituents (the methyl, phenyl, and cyclohexenyl groups). The typical chemical shift range for secondary arylamines is between -300 and -340 ppm relative to nitromethane. researchgate.netresearchgate.net The specific chemical shift would provide insight into the hybridization and electron density at the nitrogen atom. huji.ac.ilwikipedia.orgscience-and-fun.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high accuracy. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₁₃H₁₇N). This is a critical step in the identification of a new compound.

GC-MS and LC-MS for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. tandfonline.comtandfonline.comnih.govacs.org

GC-MS: For a volatile and thermally stable compound like this compound, GC-MS would be an excellent method for assessing its purity. The gas chromatogram would show a single peak if the compound is pure, and the mass spectrum of this peak would provide its fragmentation pattern for identification. cornell.edu

LC-MS: LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and for complex mixtures. It could be employed to analyze reaction mixtures during the synthesis of this compound and its derivatives, allowing for the identification of intermediates and byproducts. nih.gov

Predicted Mass Spectrometry Fragmentation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments. Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. miamioh.edu This could lead to the loss of a methyl radical (M-15) or cleavage within the cyclohexene ring.

Retro-Diels-Alder Reaction: Cyclohexene derivatives often undergo a characteristic retro-Diels-Alder reaction, leading to the formation of a diene and an alkene. This would result in characteristic fragment ions.

Loss of the Cyclohexenyl Group: Cleavage of the N-C bond connecting the aniline and cyclohexene moieties could lead to the formation of an N-methylaniline radical cation.

Fragmentation of the Aniline Ring: The aniline portion of the molecule can also fragment, for example, by loss of HCN. miamioh.edu

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 187 | [C₁₃H₁₇N]⁺ | Molecular Ion (M⁺) |

| 172 | [C₁₂H₁₄N]⁺ | Loss of CH₃ radical |

| 106 | [C₇H₈N]⁺ | N-methylaniline fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from aniline moiety |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes.

For this compound, one would theoretically expect to observe characteristic vibrational modes corresponding to its distinct structural features: the aromatic ring, the tertiary amine, the cyclohexenyl group, and the methyl group.

Expected Vibrational Modes:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the cyclohexenyl and methyl groups, expected in the 2850-3000 cm⁻¹ region.

C=C Stretching: From both the aromatic ring (around 1450-1600 cm⁻¹) and the cyclohexene ring (around 1640-1680 cm⁻¹).

C-N Stretching: For the tertiary aromatic amine, this band is typically found in the 1360-1250 cm⁻¹ region.

C-H Bending: Various bending vibrations for both aromatic and aliphatic C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).

Despite these theoretical expectations, a comprehensive search has found no published experimental IR or Raman spectra for this compound. Therefore, a data table of specific, experimentally verified vibrational frequencies for this compound cannot be compiled at this time. Research that includes the synthesis and full spectroscopic characterization of this molecule would be necessary to provide this data.

Interactive Data Table: Expected IR/Raman Peaks for this compound (Theoretical)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | > 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Cyclohexenyl & Methyl |

| Alkene C=C Stretch | 1640 - 1680 | Cyclohexenyl Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |

| Tertiary Amine C-N Stretch | 1250 - 1360 | N-methylaniline moiety |

| Aromatic C-H Bend | 690 - 900 | Phenyl Ring |

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination

However, a diligent search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound or its closely related derivatives. The process of obtaining such data would require the synthesis of the compound, its purification, the growth of a single crystal of suitable quality, and subsequent analysis by X-ray diffraction.

Without experimental data, it is not possible to provide a table of crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates. The solid-state structure of this compound remains undetermined.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c) | Data Not Available |

| Unit Cell Angles (α, β, γ) | Data Not Available |

| Molecules per Unit Cell (Z) | Data Not Available |

| Calculated Density | Data Not Available |

Note: Experimental crystallographic data for this compound has not been published.

Computational Chemistry and Theoretical Investigations of N Cyclohex 2 En 1 Yl N Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of N-cyclohex-2-en-1-yl-N-methylaniline. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the N-methylaniline moiety. The nitrogen atom's lone pair of electrons and the π-system of the phenyl ring contribute significantly to this orbital, making this region the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed over the π-antibonding orbitals of the phenyl ring and the cyclohexene (B86901) double bond. This distribution indicates that these are the most favorable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies can precisely calculate these energy values.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 | N-methylaniline Ring, Nitrogen Atom |

| LUMO | -0.95 | Phenyl Ring, Cyclohexene C=C Bond |

| Energy Gap (ΔE) | 4.90 | - |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. ssrn.com It illustrates the net electrostatic effect of the molecule's electrons and nuclei, providing a guide to its electrophilic and nucleophilic regions. In an MEP map, areas of negative potential (typically colored red or yellow) correspond to regions of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP map would show a significant region of negative potential around the nitrogen atom due to its lone pair and across the π-face of the aromatic ring. The double bond of the cyclohexene ring would also exhibit a degree of negative potential. In contrast, the hydrogen atoms, particularly those on the methyl group and attached to the aromatic ring, would represent areas of positive electrostatic potential.

| Atomic Site | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Aniline (B41778) Nitrogen (N) | -35.5 | Site for Electrophilic Attack / Protonation |

| Cyclohexene C=C Bond (π-cloud) | -15.2 | Site for Electrophilic Addition |

| Aromatic Ring (π-cloud) | -20.8 | Site for Electrophilic Substitution |

| Methyl Protons (H) | +12.5 | Weakly Acidic |

Reaction Pathway Modeling and Transition State Calculations

Computational modeling can simulate the entire course of a chemical reaction, providing a detailed energy landscape from reactants to products. This involves locating and characterizing the structures and energies of transition states, which are the highest energy points along the reaction coordinate.

By calculating the energy of reactants, intermediates, transition states, and products, an energy profile for a specific reaction can be constructed. A key transformation for this compound could be an electrophilic addition to the cyclohexene double bond. Theoretical calculations can model the approach of an electrophile (e.g., H+) to the double bond, the formation of a carbocation intermediate, and the subsequent attack by a nucleophile. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate, with a lower barrier indicating a faster reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + E+) | 0.0 |

| Transition State 1 (TS1) | +15.5 |

| Carbocation Intermediate | +5.2 |

| Transition State 2 (TS2) | +7.8 |

| Product | -20.1 |

When a reaction can yield multiple products, transition state calculations are invaluable for predicting the outcome.

Regioselectivity: In an electrophilic addition, the electrophile could potentially add to either carbon of the double bond. By calculating the energies of the two possible transition states leading to the two different carbocation intermediates, the preferred pathway can be identified. The transition state with the lower energy will correspond to the major product.

Stereoselectivity: The cyclohexene ring is not planar, and an incoming reagent can attack from either the same face as the N-methylaniline substituent (syn-attack) or the opposite face (anti-attack). The steric hindrance imposed by the bulky N-methylaniline group can be quantified by comparing the energies of the syn and anti transition states. The lower energy transition state will predict the dominant stereoisomer.

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses significant conformational flexibility due to rotation around single bonds and the non-planar nature of the cyclohexene ring.

Molecular Dynamics (MD) simulations can complement this static picture by modeling the atomic motions of the molecule over time at a given temperature. MD simulations provide insights into the dynamic equilibrium between different conformers and the energy barriers for interconversion between them. This is particularly useful for understanding how the molecule's shape fluctuates in solution.

| Conformer | Description (Dihedral Angle N-C-C=C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Axial-Equatorial (AE) | ~ -120° | 0.00 | 75.5 |

| Equatorial-Axial (EA) | ~ 60° | 1.50 | 8.5 |

| Pseudo-Axial | ~ -90° | 0.85 | 16.0 |

Derivatives and Analogues of N Cyclohex 2 En 1 Yl N Methylaniline in Chemical Research

Synthesis and Reactivity of N-Substituted Cyclohexenyl Anilines

The synthesis of N-substituted anilines is a cornerstone of organic chemistry, with various methods available for creating C-N bonds. beilstein-journals.org Common strategies include transition metal-catalyzed cross-coupling reactions of aryl halides with amines, nucleophilic aromatic substitution (SNAr), and the reduction of nitroarenes. beilstein-journals.org For the specific subclass of N-cyclohexenyl anilines, synthetic approaches can be adapted from these established methods.

One potential route to N-cyclohexenyl anilines involves the nucleophilic substitution reaction between an aniline (B41778) derivative and a cyclohexenyl halide, such as 3-bromocyclohexene. This reaction would typically be carried out in the presence of a base to neutralize the hydrogen halide byproduct. Another approach could be the reductive amination of cyclohex-2-en-1-one with an aniline, though this can sometimes lead to mixtures of products, including the fully saturated cyclohexyl amine.

A notable synthesis of N-substituted anilines involves a catalyst- and additive-free reaction between (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This method proceeds through an imine condensation followed by an isoaromatization pathway to yield 2-benzyl-N-substituted anilines. beilstein-journals.org While not directly producing an N-cyclohexenyl aniline, this reaction highlights the utility of cyclohexenone derivatives in synthesizing complex aniline structures. beilstein-journals.org

The reactivity of N-substituted cyclohexenyl anilines is dictated by the interplay of the aniline ring, the nitrogen atom, and the cyclohexenyl group. The aniline moiety is susceptible to electrophilic aromatic substitution, with the amino group being a strong activating and ortho-, para-directing group. noaa.gov However, the steric bulk of the cyclohexenyl group on the nitrogen atom can influence the regioselectivity of these reactions, potentially favoring substitution at the para position.

The nitrogen atom itself retains its nucleophilic and basic character, although this is attenuated by the delocalization of the lone pair into the aromatic ring. noaa.gov The cyclohexenyl group introduces a site of unsaturation, which can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. The proximity of the aniline ring and the double bond could also lead to interesting intramolecular cyclization reactions under certain conditions, offering pathways to more complex heterocyclic structures.

Synthesis and Reactivity of Ring-Substituted N-methylanilines with Cyclohexenyl Moieties

The introduction of a cyclohexenyl group onto the aromatic ring of N-methylaniline creates a distinct class of analogues with unique properties. A key example is the synthesis of 2-(cyclohex-2-en-1-yl)aniline, a precursor for novel polyaniline derivatives. bohrium.com The synthesis of this monomer is achieved through the reaction of aniline with 3-bromocyclohexene, followed by a Claisen rearrangement. bohrium.com Subsequent N-methylation would yield the target N-methylaniline derivative.

The reactivity of these ring-substituted analogues is influenced by the position of the cyclohexenyl group. When substituted at the ortho or para position relative to the amino group, the electronic properties of the aniline are modified. The cyclohexenyl group, being an alkyl substituent, can act as a weak electron-donating group, further activating the ring towards electrophilic substitution.

The presence of the N-methyl group, as in N-methylaniline, slightly increases the basicity of the nitrogen atom compared to aniline and can also influence the regioselectivity of reactions on the aromatic ring. The combination of both ring and nitrogen substitution provides a versatile scaffold for further chemical modification. For instance, the double bond of the cyclohexenyl moiety can be targeted for various addition reactions, while the aromatic ring can undergo electrophilic substitution, and the nitrogen can be involved in reactions typical of secondary amines.

| Reaction Type | Reagents/Conditions | Potential Products |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated cyclohexenyl-N-methylaniline derivatives |

| Alkene Hydrogenation | H₂, Pd/C | Cyclohexyl-N-methylaniline derivatives |

| Alkene Halogenation | Br₂ | Dibromo-cyclohexyl-N-methylaniline derivatives |

| N-Alkylation | CH₃I | N,N-dimethyl-C-cyclohexenyl anilinium iodide |

Polymeric Derivatives and Macromolecular Architectures Based on Cyclohexenyl Aniline Monomers

The presence of a polymerizable group, such as the cyclohexenyl moiety, on the aniline structure opens up possibilities for creating novel polymeric materials. Polyaniline (PANI) is a well-known conducting polymer, but its applications are often limited by poor solubility. bohrium.com Introducing substituents like the cyclohexenyl group can improve solubility and introduce new functionalities. bohrium.comrsc.org

The monomer 2-(cyclohex-2-en-1-yl)aniline has been successfully synthesized and polymerized via oxidative polymerization using various oxidizing agents and doping acids. bohrium.com The resulting polymer, poly[2-(cyclohex-2-en-1-yl)aniline], demonstrates improved solubility in common organic solvents compared to unsubstituted PANI. bohrium.com The properties of the polymer, including its morphology, thermal stability, and optical properties, can be tuned by varying the polymerization conditions. bohrium.comrsc.org

The double bond in the cyclohexenyl group also presents an opportunity for post-polymerization modification, allowing for the creation of more complex macromolecular architectures. nih.gov For example, cross-linking through the double bonds could lead to the formation of robust polymer networks. Furthermore, these functionalized polyanilines have shown promise in the development of chemical sensors, for instance, exhibiting high sensitivity to humidity and ammonia (B1221849). bohrium.com

The synthesis of polymers from aniline derivatives is a broad field, with methods like step-growth polymerization being employed to create materials with unique backbones, such as those containing nitrogen and sulfur. nih.gov The incorporation of cyclohexenyl aniline monomers into such polymerization schemes could lead to polymers with novel electronic and physical properties.

| Monomer | Polymerization Method | Resulting Polymer | Key Properties |

| 2-(cyclohex-2-en-1-yl)aniline | Oxidative Polymerization | Poly[2-(cyclohex-2-en-1-yl)aniline] | Improved solubility, tunable optical properties, sensor applications bohrium.comrsc.org |

| 2-(1-methylbut-2-en-1-yl)aniline | Oxidative Polymerization | Substituted Polyaniline | Soluble in organic solvents, potential for thin-film sensors nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.